1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

Description

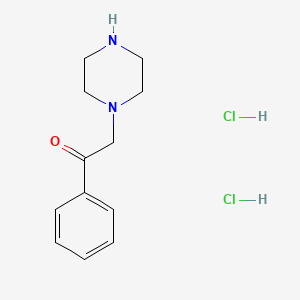

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAPLOTJCBGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630362 | |

| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41298-98-0, 109608-71-1 | |

| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Diamine Derivatives with Sulfonium Salts

One established method for synthesizing 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride involves the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction produces protected piperazine intermediates, which are subsequently deprotected using thiophenol (PhSH). The final step is a selective intramolecular cyclization to yield the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | (S,S)-N,N’-bisnosyl diamine + diphenylvinylsulfonium triflate + DBU | Formation of protected piperazine |

| 2 | Thiophenol (PhSH) deprotection | Removal of protecting groups |

| 3 | Intramolecular cyclization | Formation of this compound |

This method is favored for its selectivity and ability to produce high-purity products suitable for further pharmaceutical applications.

Reaction of Piperazine Derivatives with Carbonyl Compounds

Another common synthetic approach involves the reaction of piperazine derivatives with appropriate carbonyl compounds, such as phenylacetyl chloride or phenylacetaldehyde derivatives. This method requires careful optimization of reaction parameters including temperature, solvent choice, and reaction time to maximize yield and purity.

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Temperature | 0–50 °C | Controls reaction rate and selectivity |

| Solvent | Dichloromethane, ethanol, or DMF | Influences solubility and reaction kinetics |

| Reaction Time | 2–24 hours | Affects completeness of reaction |

Optimization of these parameters is critical to avoid side reactions and degradation of the product.

Industrial Production Methods

Industrial-scale synthesis of this compound typically adapts the above laboratory methods with modifications to enhance throughput and reproducibility. Key features include:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated synthesis platforms for precise control of reaction conditions.

- Scale-up of cyclization reactions with optimized stoichiometry and purification steps.

These adaptations allow for higher yields, improved purity, and cost-effective production suitable for pharmaceutical intermediates.

Detailed Research Findings and Analytical Data

Reaction Yields and Purity

Studies report yields ranging from 70% to over 90% depending on the synthetic route and reaction conditions. For example, the cyclization method with diphenylvinylsulfonium triflate and DBU typically achieves yields above 85% with high purity after deprotection and cyclization steps.

Spectroscopic Characterization

- NMR Spectroscopy: Proton NMR (1H NMR) spectra confirm the presence of characteristic piperazine ring protons and phenyl group signals, with chemical shifts consistent with the expected structure.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks corresponding to the protonated molecular ion at m/z 277.19 (M+H)+.

- Elemental Analysis: Confirms the molecular formula C12H18Cl2N2O consistent with dihydrochloride salt form.

Reaction Optimization Studies

Research emphasizes the importance of:

- Maintaining anhydrous conditions to prevent hydrolysis.

- Using stoichiometric amounts of reagents to minimize impurities.

- Employing mild bases and controlled temperatures to avoid decomposition.

These factors collectively improve the reproducibility and scalability of the synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with sulfonium salts | (S,S)-N,N’-bisnosyl diamine, diphenylvinylsulfonium triflate, DBU, PhSH | 85–90% | High selectivity, purity | Requires multiple steps |

| Reaction with carbonyl compounds | Piperazine derivatives + phenylacetyl chloride/aldehyde, solvents (DCM, DMF), controlled temp | 70–85% | Simpler reagents | Sensitive to reaction conditions |

| Industrial continuous flow | Adapted cyclization with automated control | >90% | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of functional groups that can be further modified to create various derivatives used in research and industry. This compound is particularly useful in the development of pharmaceuticals, where it can be employed to synthesize novel therapeutic agents.

Medicinal Applications

Therapeutic Potential

The pharmacological properties of this compound indicate potential therapeutic applications. Its antihistamine effects could be beneficial in treating allergic conditions, while its antipsychotic properties may offer new avenues for mental health treatments. The compound's unique interactions with histamine receptors position it as a promising candidate for drug development.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) highlights its significance in drug formulation processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can modulate various physiological processes, including allergic responses and neurotransmission . The pathways involved in its action include inhibition of histamine release and modulation of neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-phenyl-2-piperazin-1-ylethanone dihydrochloride can be contextualized by comparing it to analogs with modified substituents or core structures. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Halogen Substitution Effects

The introduction of halogens (e.g., chlorine in 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one) increases electron-withdrawing effects, enhancing binding to receptors like serotonin 5-HT₂A or dopamine D₂ . This modification often improves metabolic stability compared to the parent phenyl compound.

Heterocyclic Modifications

- Indole-containing analogs (e.g., 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride) exhibit pronounced CNS activity due to indole's resemblance to tryptamine, a serotonin precursor .

- Pyrrole-piperazine hybrids (e.g., ) demonstrate multitarget engagement, leveraging pyrrole's planar structure for DNA intercalation or enzyme inhibition .

Functional Group Additions

- Naphthalene derivatives (e.g., ) show increased lipophilicity and receptor selectivity, particularly for 5-HT₁A subtypes, due to aromatic stacking interactions .

- Hydroxyl or ketone groups influence solubility and hydrogen-bonding capacity, altering pharmacokinetic profiles .

Biological Activity

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride (PhPeth-diHCl) is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

PhPeth-diHCl has the molecular formula and a molar mass of approximately 204.27 g/mol. The compound features a piperazine ring and a phenyl group attached to the ethanone moiety, with two hydrochloric acid molecules enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of PhPeth-diHCl primarily involves its interaction with various neurotransmitter systems. Notably, it has been shown to bind to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. Its mechanism also includes modulation of ion channel activity, which can influence neuronal excitability and neurotransmission .

Pharmacological Effects

PhPeth-diHCl exhibits several pharmacological properties:

- Antihistamine Activity : The compound interacts with histamine H1 receptors, which may lead to its use in managing allergic reactions.

- Antipsychotic Effects : Given its interactions with dopamine receptors, it may have potential as an antipsychotic agent.

- Analgesic Properties : Some studies suggest that piperazine derivatives can exhibit analgesic effects, although specific data on PhPeth-diHCl is limited .

Comparative Analysis with Similar Compounds

A comparison of PhPeth-diHCl with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-2-piperazin-1-yletanone | Chlorine substitution on the phenyl ring | Enhanced activity against specific serotonin receptors |

| 1-(3-Methoxyphenyl)-2-piperazin-1-yletanone | Methoxy group on the phenyl ring | Improved lipophilicity potentially leading to better bioavailability |

| 2-(1-Piperazinyl)pyrimidine dihydrochloride | Different heterocyclic structure | Varying pharmacological profiles affecting different receptor systems |

These comparisons underscore the unique pharmacological profile of PhPeth-diHCl, particularly its affinity for histamine receptors compared to other derivatives that may target serotonin or dopamine receptors more selectively.

Case Studies and Research Findings

While specific case studies on PhPeth-diHCl are sparse, research on related piperazine derivatives provides insights into its potential applications:

- Neurotransmitter Modulation : Studies have indicated that piperazine derivatives can significantly alter neurotransmitter levels in animal models, suggesting a pathway for mood regulation and anxiety treatment .

- Antimicrobial Activity : Although not directly tested on PhPeth-diHCl, related compounds have shown efficacy against various bacterial strains. For instance, piperazine derivatives have been evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential antimicrobial properties that could be explored further for PhPeth-diHCl .

- Inhibition of Acetylcholinesterase : Some studies have demonstrated that certain piperazine derivatives can inhibit human acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. This suggests that PhPeth-diHCl might also be investigated for similar neuroprotective effects .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and identity of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride?

- Methodology :

- HPLC Analysis : Use a mixed-mode column (e.g., Primesep 100) with an isocratic mobile phase comprising water, acetonitrile, and sulfuric acid buffer. UV detection at 200 nm is effective for quantifying the compound and detecting impurities .

- Spectroscopic Techniques : Confirm identity via -NMR and -NMR to resolve aromatic and aliphatic proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (expected ~292.2 g/mol for dihydrochloride salts) .

Q. How should this compound be stored and handled safely in the laboratory?

- Guidelines :

- Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation.

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood with adequate ventilation .

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly used to prepare this compound?

- Synthesis Strategy :

- React 1-phenyl-2-piperazin-1-ylethanone with hydrochloric acid (HCl) in a 1:2 molar ratio to form the dihydrochloride salt.

- Purify via recrystallization from ethanol/water mixtures to remove unreacted precursors or byproducts. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data for this compound be resolved across different assay systems?

- Methodology :

- Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, if studying adrenoceptor activity, compare results to reference antagonists like Naftopidil dihydrochloride (Ki = 3.7 nM for α1-subtypes) .

- Control for salt-form effects: Dihydrochloride salts may alter solubility or ionization, impacting apparent binding affinities. Use free base comparisons where applicable .

Q. What methodologies are optimal for elucidating the crystal structure of this compound?

- Structural Analysis :

- Grow single crystals via slow evaporation of a saturated acetone solution at 4°C.

- Conduct single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Refine data using software like SHELX, targeting an R-factor <0.05 for high confidence .

Q. How does the dihydrochloride salt form influence solubility and pharmacokinetic properties compared to the free base?

- Experimental Design :

- Compare solubility in aqueous buffers (pH 1–7.4) using shake-flask methods. Dihydrochloride salts typically exhibit higher aqueous solubility at acidic pH due to protonation of the piperazine moiety .

- Assess pharmacokinetics in rodent models: Measure plasma half-life () and bioavailability after oral administration. Use LC-MS/MS for quantification .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Optimization Approaches :

- Control stoichiometry: Ensure excess HCl (2 equivalents) to fully protonate the piperazine nitrogen atoms, minimizing unreacted intermediates.

- Employ scavengers (e.g., molecular sieves) to absorb residual moisture, preventing hydrolysis of the ketone group.

- Use gradient HPLC to identify and quantify impurities (e.g., mono-hydrochloride byproducts) for iterative process refinement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in stability studies under varying humidity conditions?

- Resolution Strategy :

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed ketones) indicate hygroscopic instability, necessitating improved packaging (desiccant-containing vials) .

- Cross-validate with Karl Fischer titration to quantify water content in stored samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.